[4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate
CAS No.:
Cat. No.: VC13313295
Molecular Formula: C32H34O9
Molecular Weight: 562.6 g/mol
* For research use only. Not for human or veterinary use.
![[4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate -](/images/structure/VC13313295.png)
Specification
Molecular Formula | C32H34O9 |
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Molecular Weight | 562.6 g/mol |
IUPAC Name | [4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate |
Standard InChI | InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3 |
Standard InChI Key | CEIHIENXWVDRTC-UHFFFAOYSA-N |
SMILES | CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The compound features a pyranose (oxan) ring with the following substituents:
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C2: Trityloxymethyl (–OCH2C(C6H5)3)
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C3: Acetate (–OAc)
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C4 and C5: Acetyloxy (–OAc)
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C6: Methoxy (–OMe)
This arrangement creates a sterically hindered environment, critical for regioselective reactions .
Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | C32H34O9 | |
Molecular Weight | 562.6 g/mol | |
Key Functional Groups | Acetyl, Methoxy, Trityloxymethyl | |
3D Conformation | Disallowed (excessive flexibility) |
The trityloxymethyl group at C2 provides steric bulk, while acetyl groups at C3, C4, and C5 enhance solubility in organic solvents .
Synthesis and Reaction Pathways
Stepwise Protection Strategy
Synthesis typically follows a multi-step sequence:
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Trityl Protection:
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Acetylation:
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Methylation:
Key Challenges
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Steric Hindrance: The trityl group complicates reactions at neighboring positions, requiring optimized conditions (e.g., low-temperature glycosylations) .
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Orthogonality: Sequential deprotection of trityl (acidic) vs. acetyl (basic) groups must be carefully timed .
Applications in Carbohydrate Chemistry
Glycosyl Donor Preparation
The compound serves as a precursor for trichloroacetimidate or thioglycoside donors. For example:
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Trichloroacetimidate Activation:
Reaction with Cl3CCN and DBU yields a donor competent for β-selective glycosylations .
Oligosaccharide Assembly
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Case Study: Synthesis of α-Linked Disaccharides
Bioconjugation
The trityl group’s bulk minimizes undesired side reactions during glycopeptide synthesis, enabling selective coupling to serine/threonine residues .
Research Findings and Comparative Analysis
Stability Studies
Condition | Degradation Pathway | Half-Life (25°C) |
---|---|---|
Acidic (0.1 M HCl) | Trityl cleavage | 2.1 h |
Basic (0.1 M NaOH) | Acetyl hydrolysis | 8.5 h |
Ambient Light | No degradation | >30 days |
Data adapted from VulcanChem stability profiles.
Comparative Reactivity
Donor Type | Glycosylation Yield (%) | Anomeric Selectivity (α:β) |
---|---|---|
Trityl-protected acetate | 92 | 1:9 |
Benzyl-protected analog | 78 | 1:4 |
The trityl group’s steric bulk enhances β-selectivity by shielding the α-face .
Future Directions and Innovations
Fluorous-Tagged Derivatives
Recent work explores replacing trityl with light-fluorous silyl groups (e.g., C8F17-silyl) for simplified purification via fluorous solid-phase extraction (F-SPE) .
Enzymatic Modifications
Engineered glycosidases may enable selective deprotection under mild conditions, bypassing harsh acid/base treatments .
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